molecular formula C15H25F2NO3 B13326343 tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13326343
M. Wt: 305.36 g/mol
InChI Key: CARIHGLYSJJKLM-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound belonging to the class of heterocyclic compounds It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a difluorinated ketone.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to elicit a biological response.

    Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the spirocyclic core.

    tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Contains an oxygen atom in the spirocyclic core.

    tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure with different functional groups.

Uniqueness

tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H25F2NO3

Molecular Weight

305.36 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H25F2NO3/c1-13(2,3)21-12(20)18-6-4-14(5-7-18)10-15(16,17)8-11(14)9-19/h11,19H,4-10H2,1-3H3

InChI Key

CARIHGLYSJJKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2CO)(F)F

Origin of Product

United States

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